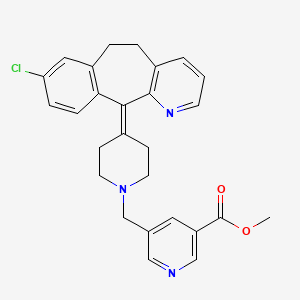
Rupatadine Impurity 13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This impurity is often studied to ensure the purity and efficacy of the pharmaceutical product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rupatadine Impurity 13 involves multiple steps, starting from the base compound Rupatadine. The process typically includes hydrolytic removal of protective groups, followed by acylation and subsequent reactions to introduce the desired functional groups . Common reagents used in these steps include 1,3-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole hydrate (HOBT), phosphorus oxychloride (POCl3), and sodium borohydride (NaBH4) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize impurities and maximize yield. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Rupatadine Impurity 13 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert certain functional groups into their corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide (NaN3) are used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Rupatadine Impurity 13 has several applications in scientific research:
Mécanisme D'action
Rupatadine Impurity 13, being a derivative of Rupatadine, shares some of its pharmacological properties. Rupatadine is a dual antagonist of histamine H1 receptors and platelet-activating factor (PAF) receptors . By blocking these receptors, it prevents the release of histamine and other inflammatory mediators, thereby reducing allergic symptoms such as nasal congestion, itching, and swelling .
Comparaison Avec Des Composés Similaires
Desloratadine: Another antihistamine with similar pharmacological properties.
Fexofenadine: Known for its non-sedative antihistamine effects.
Levocetirizine: A potent H1 receptor antagonist with high affinity.
Uniqueness: Rupatadine Impurity 13 is unique due to its specific structural modifications, which provide insights into the stability and degradation pathways of Rupatadine . Its study helps in understanding the impurity profile and ensuring the safety of the pharmaceutical product .
Propriétés
Numéro CAS |
732962-71-9 |
|---|---|
Formule moléculaire |
C27H26ClN3O2 |
Poids moléculaire |
460.0 g/mol |
Nom IUPAC |
methyl 5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C27H26ClN3O2/c1-33-27(32)22-13-18(15-29-16-22)17-31-11-8-19(9-12-31)25-24-7-6-23(28)14-21(24)5-4-20-3-2-10-30-26(20)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3 |
Clé InChI |
ZRHLFYRIEPVVBV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=CC(=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



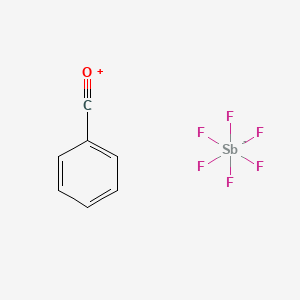

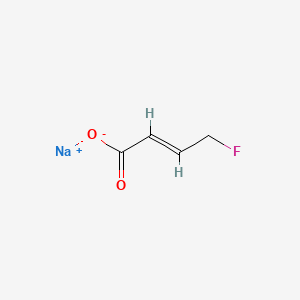

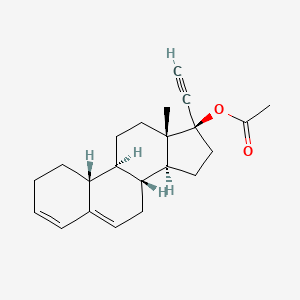


![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester](/img/structure/B13417483.png)
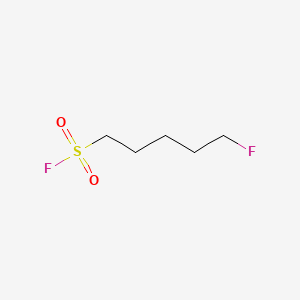
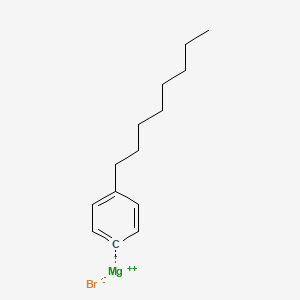
![[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate](/img/structure/B13417514.png)

